molecular formula C9H6ClIN2O B3072700 2-(Chloromethyl)-5-(2-iodophenyl)-1,3,4-oxadiazole CAS No. 1016843-20-1

2-(Chloromethyl)-5-(2-iodophenyl)-1,3,4-oxadiazole

Cat. No.: B3072700
CAS No.: 1016843-20-1
M. Wt: 320.51 g/mol
InChI Key: KOHZLEIPMOLETR-UHFFFAOYSA-N
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Description

“2-(Chloromethyl)-5-(2-iodophenyl)-1,3,4-oxadiazole” is a chemical compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds such as 2-Iodophenyl isothiocyanate are important raw materials and intermediates used in organic synthesis and pharmaceuticals .

Scientific Research Applications

Green Chemistry

  • Eco-Friendly Synthesis: Zhu et al. (2015) developed an environmentally friendly method to prepare 2-aryl-1,3,4-oxadiazoles, including compounds similar to 2-(Chloromethyl)-5-(2-iodophenyl)-1,3,4-oxadiazole. Their approach features high yields, simplicity in purification, and uses water as the reaction medium without the need for catalysts, marking a significant advancement in green synthetic methods for these compounds (F.-J. Zhu, Minming Zou, X. Shao, & Zhong Li, 2015).

Antimalarial Research

  • Potential Antimalarial Agents: Research by Hutt et al. (1970) explored derivatives of 1,3,4-oxadiazole, such as 2-phenyl-5-(trichloromethyl)-1,3,4-oxadiazoles, for antimalarial properties. Although not directly mentioning this compound, this study highlights the potential of related 1,3,4-oxadiazole compounds in treating malaria (M. P. Hutt, E. Elslager, & L. M. Werbel, 1970).

Luminescent Materials

  • Optical Properties: A study by Tong (2011) on compounds including 2-chloromethyl-5-aryl-1,3,4-oxadiazole revealed that these compounds emit strong purple fluorescence, suggesting their application in the development of purple luminescent materials (C. Tong, 2011).

Antimicrobial Activity

  • Antimicrobial and Hemolytic Activity: Gul et al. (2017) synthesized a series of 2,5-disubstituted 1,3,4-oxadiazole compounds and assessed their antimicrobial and hemolytic activities. These compounds demonstrated variable antimicrobial efficacy against selected microbes, indicating their potential as antimicrobial agents (Samreen Gul et al., 2017).

Materials Science

  • Electron Transport Materials in OLEDs: Emmerling et al. (2012) discussed the use of 2,5-disubstituted-1,3,4-oxadiazoles, including compounds similar to this compound, as electron transport materials in organic light-emitting diodes (OLEDs). This highlights the significance of these compounds in improving the performance of OLEDs (F. Emmerling, Ingo Orgzall, B. Dietzel, B. Schulz, & J. Larrucea, 2012).

Properties

IUPAC Name

2-(chloromethyl)-5-(2-iodophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClIN2O/c10-5-8-12-13-9(14-8)6-3-1-2-4-7(6)11/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHZLEIPMOLETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)CCl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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